molecular formula C7H14O2 B2984367 2,4-Dimethyloxan-4-ol CAS No. 57094-43-6

2,4-Dimethyloxan-4-ol

Cat. No.: B2984367
CAS No.: 57094-43-6
M. Wt: 130.187
InChI Key: PAWTZMCTKMSIOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyloxan-4-ol can be achieved through various methods. One common approach involves the cyclization of 2,4-dimethyl-1,5-pentanediol under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyloxan-4-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides, esters.

Scientific Research Applications

2,4-Dimethyloxan-4-ol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Dimethyloxan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyloxan-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2,4-dimethyloxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6-5-7(2,8)3-4-9-6/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWTZMCTKMSIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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